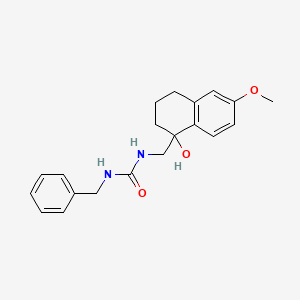

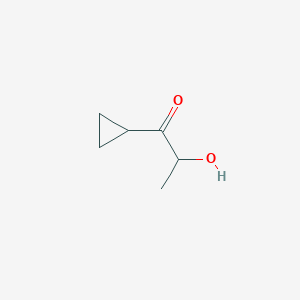

![molecular formula C13H25NO3 B2888693 tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate CAS No. 1603164-28-8](/img/structure/B2888693.png)

tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate is a chemical compound used in biochemical research . It is also known by other names such as TERT-BUTYL (2-HYDROXYETHYL)CARBAMATE, BOC-ETHANOLAMINE, BOC-GLYCINOL, N-BOC-ETHANOLAMINE, BOC-GLY-OL, 2- (N-tert-butoxycarbonylamino)ethanol, N-BOC-AMINOETHANOL, and 2-Boc .

Molecular Structure Analysis

The molecular formula of this compound is C7H15NO3 . Its molecular weight is 161.2 . The InChI code is 1S/C7H15NO3/c1-7(2,3)11-6(10)8-4-5-9/h9H,4-5H2,1-3H3,(H,8,10) .Physical and Chemical Properties Analysis

This compound is a light yellow clear liquid . It has a boiling point of 92℃/0.22mm . Its density is 1.042 g/mL at 25 °C (lit.) . The refractive index is n 20/D 1.449 (lit.) . It is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol .科学的研究の応用

Carbocyclic Analogue Synthesis

The synthesis of a carbocyclic analogue of a protected β-d-2-deoxyribosylamine using tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate as an intermediate highlights its importance in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This process demonstrates the compound's utility in synthesizing structures that are foundational in nucleic acid chemistry (Ober et al., 2004).

Material Science and Sensory Materials

In materials science, this compound derivatives have been used to construct nanofibers that emit strong blue light, which can be employed as fluorescent sensory materials for detecting volatile acid vapors. This application underlines the compound's role in developing chemosensors that offer high performance in detecting specific substances (Sun et al., 2015).

Stereoselective Synthesis

The compound has also facilitated the stereoselective synthesis of six stereoisomers of 3, 4-diaminocyclohexane carboxamide, showcasing its utility in creating key intermediates for synthesizing factor Xa inhibitors. This application is crucial for developing therapeutic agents, particularly in the field of anticoagulant drugs (Wang et al., 2017).

Insecticide Analogue Synthesis

Another study focused on converting tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of insecticides, highlighting the compound's versatility in synthesizing analogues of biologically active molecules. This research opens pathways for developing new insecticidal compounds with potentially enhanced properties (Brackmann et al., 2005).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been found to be involved in osteoclastic bone resorption .

Mode of Action

It’s known that it displays potent endoprotease activity against fibrinogen at acid ph . This suggests that it may interact with its targets by binding to specific enzymes and modulating their activity.

Biochemical Pathways

Given its involvement in osteoclastic bone resorption , it may influence pathways related to bone metabolism and remodeling.

Result of Action

It may participate partially in the disorder of bone remodeling , suggesting potential effects on bone cells and tissue.

特性

IUPAC Name |

tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-13(9-10-15)7-5-4-6-8-13/h15H,4-10H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVSJQCHWDZOEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

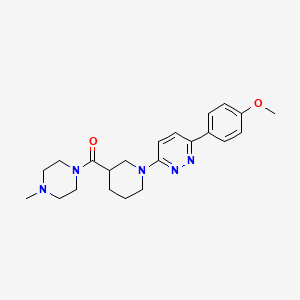

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2888619.png)

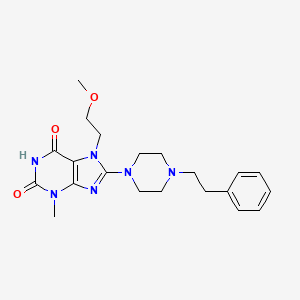

![3-(((2,4-Difluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2888620.png)

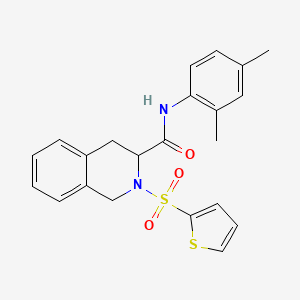

![5-Acetyl-2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2888624.png)

![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine;hydrochloride](/img/structure/B2888625.png)

![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2888626.png)

![9-Methoxy-2,3,4,4a,5,10b-hexahydro-1H-chromeno[3,4-b]pyridine;hydrochloride](/img/structure/B2888630.png)